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Compound of Interest

Compound Name: (S)-N-Formylsarcolysine

Cat. No.: B11930285

Introduction

(S)-N-Formylsarcolysine is a derivative of sarcolysine (also known as melphalan), an
alkylating agent that has been used in chemotherapy. The addition of a formyl group to the
nitrogen atom of the amino acid backbone can modulate its chemical and biological properties.
A thorough spectroscopic analysis is essential for the structural confirmation, purity
assessment, and understanding of the physicochemical characteristics of this compound. This
guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) analysis of (S)-N-Formylsarcolysine, using the closely related and well-
characterized analog, N-Formyl-L-phenylalanine, as a proxy for data presentation due to the
limited availability of public spectroscopic data for the target compound.

Data Presentation

The following tables summarize the expected quantitative NMR and MS data for a compound
structurally similar to (S)-N-Formylsarcolysine, based on available data for N-Formyl-L-

phenylalanine.

Table 1: *H NMR Data
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Chemical Shift (ppm) Multiplicity Assighment

~8.4 d Amide N-H

~8.0 S Formyl C-H

~7.3 m Aromatic C-H

~4.5 m a-C-H

~3.1 m B-CH:

~12.9 brs Carboxylic Acid O-H

Note: Chemical shifts are referenced to a standard solvent signal. The exact chemical shifts for
(S)-N-Formylsarcolysine will differ due to the presence of the bis(2-chloroethyl)amino group
on the phenyl ring.

= 13
Chemical Shift (ppm) Assighment
~173 Carboxylic Acid C=0
~162 Formyl C=0
~137 Aromatic C (quat.)
~129 Aromatic C-H
~128 Aromatic C-H
~127 Aromatic C-H
~54 a-C
~37 B-C

Note: The chemical shifts for the aromatic carbons in (S)-N-Formylsarcolysine will be
significantly different due to the substitution pattern of the phenyl ring.
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Table 3: Mass Spectrometry Data (Electron lonization -
El)

Putative Fragment

m/z Ratio Relative Intensity (%) .

Assignment

[M]* (Molecular lon for N-
193 ~1.5

Formyl-phenylalanine)
148 ~40 [M - COOH]*
147 ~15 [M - HCOOH]*
91 100 [C7H7]* (Tropylium ion)

Note: The molecular weight of (S)-N-Formylsarcolysine is significantly higher than that of N-
Formyl-L-phenylalanine. The fragmentation pattern will be dominated by cleavages related to
the bis(2-chloroethyl)amino moiety.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of the analyte.
Materials:

e (S)-N-Formylsarcolysine sample (5-10 mg for *H, 20-50 mg for 13C)

o Deuterated solvent (e.g., DMSO-ds, CDCI3)

e NMR tubes (5 mm)

 Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

e 400 MHz (or higher) NMR spectrometer
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Procedure:

e Sample Preparation:

[¢]

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen
deuterated solvent in a clean, dry vial.

[¢]

Ensure complete dissolution; gentle vortexing or sonication may be applied.

Transfer the solution to an NMR tube.

o

[e]

Add a small amount of internal standard (TMS) if required.

e 1H NMR Acquisition:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the H NMR spectrum using a standard pulse sequence (e.g., zg30).

o Set appropriate parameters, including spectral width, number of scans, and relaxation
delay.

e 13C NMR Acquisition:

o Following *H NMR, switch the spectrometer to the 13C channel.

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Alarger number of scans will be necessary due to the lower natural abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase the resulting spectra.
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o Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
o Integrate the peaks in the *H spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Materials:

e (S)-N-Formylsarcolysine sample

» Volatile solvent (e.g., methanol, acetonitrile)

e Formic acid (for ESI)

Instrumentation:

o Mass spectrometer with a suitable ionization source (e.g., Electrospray lonization - ESI, or
Electron lonization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Procedure:
e Sample Preparation:
o Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in the chosen solvent.

o For ESI-MS, it is common to add a small amount of formic acid (e.g., 0.1%) to promote

ionization.
e MS Acquisition:

o Introduce the sample into the ion source of the mass spectrometer. This can be done via
direct infusion or by coupling the MS to a liquid chromatograph (LC-MS).

o Acquire the mass spectrum in full scan mode to identify the molecular ion.
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o Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a
fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-
induced dissociation (CID), and analyzing the resulting fragment ions.

e Data Analysis:

o Determine the accurate mass of the molecular ion and compare it to the calculated
theoretical mass of (S)-N-Formylsarcolysine.

o Analyze the fragmentation pattern to identify characteristic neutral losses and fragment
ions, which can provide structural information and confirm the identity of the compound.
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Caption: Workflow for the Spectroscopic Analysis of (S)-N-Formylsarcolysine.
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Caption: Simplified Metabolic Pathway of Phenylalanine.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of (S)-N-Formylsarcolysine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b11930285#spectroscopic-analysis-of-s-n-
formylsarcolysine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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